Dihydro-2-thioxo-5-((5-(2-(trifluoromethyl)phenyl)-2-furanyl)methyl)-4,6(1H,5H)-pyrimidinedione
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Overview
Description
Barbituric acid derivatives are a class of compounds derived from barbituric acid, which is a pyrimidine heterocyclic organic compound. These derivatives have been extensively studied and utilized in various fields due to their pharmacological properties, including their use as sedatives, hypnotics, and anticonvulsants . The discovery of barbituric acid derivatives has led to the development of numerous therapeutic agents that have played a significant role in medicine and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid or its esters. This reaction forms barbituric acid, which can then be further modified to produce various derivatives . For example, the preparation of 5-ethylbarbituric acid involves the alkylation of barbituric acid with ethyl iodide under basic conditions . Other derivatives can be synthesized by substituting different alkyl or aryl groups at the 5-position of the barbituric acid ring .
Industrial Production Methods: Industrial production of barbituric acid derivatives often involves large-scale synthesis using similar methods as described above. The process typically includes the purification of the final product through recrystallization or other separation techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Barbituric acid derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often used to modify the chemical structure and enhance the pharmacological properties of the derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of barbituric acid derivatives include alkyl halides for alkylation, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation of barbituric acid can produce various alkyl-substituted derivatives, while oxidation can lead to the formation of more complex structures with enhanced biological activity .
Scientific Research Applications
Barbituric acid derivatives have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of more complex molecules . In biology and medicine, these derivatives are studied for their potential therapeutic effects, including their use as anticonvulsants, sedatives, and anesthetics . Additionally, barbituric acid derivatives are used in the development of organic sensors and materials science .
Mechanism of Action
The mechanism of action of barbituric acid derivatives involves their interaction with the central nervous system. These compounds act as positive allosteric modulators and, at higher doses, as agonists of gamma-aminobutyric acid (GABA) receptors . By enhancing the inhibitory effects of GABA, barbituric acid derivatives produce sedative and hypnotic effects . The molecular targets and pathways involved include the modulation of ion channels and neurotransmitter release .
Comparison with Similar Compounds
Barbituric acid derivatives are often compared with other central nervous system depressants, such as benzodiazepines and nonbenzodiazepine sedatives . While both classes of compounds have similar sedative and hypnotic effects, barbituric acid derivatives are known for their higher potential for dependence and overdose . Similar compounds include phenobarbital, pentobarbital, and secobarbital, which are all used for their sedative and anticonvulsant properties .
Conclusion
Barbituric acid derivatives are a versatile and important class of compounds with significant applications in medicine, chemistry, and scientific research. Their unique chemical properties and mechanisms of action make them valuable tools for various therapeutic and research purposes.
Properties
CAS No. |
959343-20-5 |
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Molecular Formula |
C16H11F3N2O3S |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
2-sulfanylidene-5-[[5-[2-(trifluoromethyl)phenyl]furan-2-yl]methyl]-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C16H11F3N2O3S/c17-16(18,19)11-4-2-1-3-9(11)12-6-5-8(24-12)7-10-13(22)20-15(25)21-14(10)23/h1-6,10H,7H2,(H2,20,21,22,23,25) |
InChI Key |
DNZPLHRZXUJATK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CC3C(=O)NC(=S)NC3=O)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CC3C(=O)NC(=S)NC3=O)C(F)(F)F |
Key on ui other cas no. |
959343-20-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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